molecular formula C10H12ClNO4S B12841980 4-(2-Acetamidoethoxy)benzene-1-sulfonyl chloride

4-(2-Acetamidoethoxy)benzene-1-sulfonyl chloride

Cat. No.: B12841980
M. Wt: 277.73 g/mol
InChI Key: DLXHPUCYAINMBV-UHFFFAOYSA-N
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Description

4-(2-Acetamidoethoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H12ClNO3S and a molecular weight of 261.73 g/mol . It is a derivative of benzene sulfonyl chloride, characterized by the presence of an acetamidoethoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Acetamidoethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 2-acetamidoethanol under specific conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-(2-Acetamidoethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration and halogens (e.g., bromine) for halogenation are used.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(2-Acetamidoethoxy)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the modification of molecules and the synthesis of new compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Acetamidoethoxy)benzene-1-sulfonyl chloride is unique due to its specific functional groups, which confer distinct reactivity and properties. The presence of the acetamidoethoxy group enhances its solubility and reactivity compared to other sulfonyl chlorides .

Properties

Molecular Formula

C10H12ClNO4S

Molecular Weight

277.73 g/mol

IUPAC Name

4-(2-acetamidoethoxy)benzenesulfonyl chloride

InChI

InChI=1S/C10H12ClNO4S/c1-8(13)12-6-7-16-9-2-4-10(5-3-9)17(11,14)15/h2-5H,6-7H2,1H3,(H,12,13)

InChI Key

DLXHPUCYAINMBV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)Cl

Origin of Product

United States

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